3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid
Description
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is a halogenated benzoic acid derivative featuring a bromo group at position 3, a fluorosulfonyl group at position 5, and a methyl group at position 2. The fluorosulfonyl group (-SO₂F) is strongly electron-withdrawing, enhancing acidity compared to unsubstituted benzoic acids.
Properties
Molecular Formula |
C8H6BrFO4S |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
3-bromo-5-fluorosulfonyl-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrFO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
XPEIPERULQRSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylbenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorosulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to facilitate the desired transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional analogs of 3-bromo-5-(fluorosulfonyl)-2-methylbenzoic acid, highlighting substituent effects on molecular weight, reactivity, and biological relevance:
Key Insights:
Substituent Effects on Acidity :
- Fluorosulfonyl (-SO₂F) and methoxycarbonyl (-CO₂Me) groups significantly increase acidity compared to halogens (Br, F) or alkyl groups (CH₃) .
- The methyl group at position 2 may induce steric hindrance, as seen in 2-methylbenzoic acid, reducing solubility in aqueous phases .
Biological Relevance :
- Sulfonamide derivatives (e.g., compound 6m) exhibit inhibitory activity against protein targets, suggesting that the fluorosulfonyl group in the target compound could enhance binding affinity through hydrogen bonding or electrostatic interactions .
- Methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) are implicated in metabolic pathways, such as glaucoma-associated changes in aqueous humor .
Synthetic Considerations :
- Brominated benzoic acids are often intermediates in pharmaceutical synthesis. For example, 3-bromo-2-fluoro-5-methylbenzoic acid is synthesized via Suzuki-Miyaura coupling .
- Fluorosulfonyl-containing compounds (e.g., 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid) may require specialized conditions for stability due to the reactive -SO₂F group .
Biological Activity
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring bromine, fluorine, and sulfonyl functional groups, suggests various biological activities, particularly in the modulation of enzymatic pathways and interactions with cellular targets.
- Molecular Formula : C8H6BrFO4S
- Molecular Weight : 297.10 g/mol
- IUPAC Name : 3-bromo-5-fluorosulfonyl-2-methylbenzoic acid
- Canonical SMILES : CC1=C(C=C(C=C1Br)S(=O)(=O)F)C(=O)O
The biological activity of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorosulfonyl group enhances its reactivity, allowing it to participate in various biochemical reactions. This compound may act as an inhibitor or modulator of key biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways. For example, similar fluorinated compounds have been shown to enhance the potency of inhibitors targeting serotonin uptake . This indicates that 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid could potentially modulate neurotransmitter systems or other enzymatic functions.
Case Studies
- In Vitro Assays : In studies evaluating the effects of sulfonyl derivatives on bacterial growth, compounds with similar structures demonstrated significant inhibition of bacterial proliferation at low concentrations. This supports the hypothesis that 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid may also exhibit comparable antimicrobial effects.
- Cytotoxicity Assessments : Research on related compounds has revealed low cytotoxicity alongside high antimicrobial efficacy, suggesting a favorable therapeutic index for potential drug development . These findings are crucial for evaluating the safety and efficacy profile of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid in future applications.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Enzyme Targets | Unique Features |
|---|---|---|---|
| 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid | Potentially high | Unknown | Fluorosulfonyl group |
| 3-Bromo-5-fluorobenzoic acid | Moderate | Various | Lacks sulfonyl group |
| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | High against MRSA | Serotonin uptake inhibitors | Boronic acid moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
